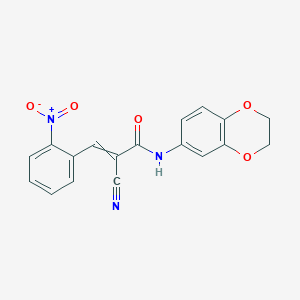
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(3-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and investigation of compounds with a thiazole backbone, including those substituted with fluorobenzyl groups and methoxyphenoxy groups, are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are explored for various therapeutic potentials, including anti-inflammatory, antimicrobial, and antitumor activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic thiazole or benzothiazole derivatives. For instance, compounds with anti-inflammatory activity have been synthesized by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides (K. Sunder & Jayapal Maleraju, 2013). Similarly, the synthesis of radioligands for peripheral benzodiazepine receptor imaging involves complex reactions, including the introduction of fluorine and deuterium atoms to enhance stability and binding affinity (Ming-Rong Zhang et al., 2005).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods (NMR, IR), is crucial for confirming the configurations of synthesized compounds. Studies often reveal intricate details about the molecular geometry, hydrogen bonding, and crystal packing, which are essential for understanding the compound's reactivity and biological interactions (Umamahesh Balijapalli et al., 2017).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with biological targets through hydrogen bonding and other non-covalent interactions. For instance, the hypoglycemic activity of related compounds is tested in vivo, showing significant activity, which underscores the therapeutic potential of these molecules (Anna Pratima G. Nikaljea et al., 2012).
科学的研究の応用
Photosensitization and Photodynamic Therapy
Research involving compounds with similar structural features, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, has demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms, suggesting potential applications in developing photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2- compounds, such as those with thioxothiazolidin structures, have been synthesized and shown to possess significant anti-inflammatory activity. This indicates the potential of related fluorophenyl and thiazole compounds in antimicrobial and anti-inflammatory applications, highlighting the broader relevance of similar structures in medicinal chemistry (Sunder & Maleraju, 2013).
Antiproliferative and Antimicrobial Properties
Compounds with a 1,3,4-thiadiazole core, such as Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, have been explored for their biological activities, including DNA protective ability and antimicrobial action against specific strains. This core structure's importance in pharmacology suggests potential research applications for related compounds in chemotherapeutic strategies and antimicrobial therapy (Gür et al., 2020).
Ligand-Protein Interactions and Photovoltaic Efficiency
Benzothiazolinone acetamide analogs have undergone studies for their ligand-protein interactions and photovoltaic efficiency modeling, indicating the utility of such compounds in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. These findings suggest potential research applications in materials science, specifically in developing efficient photovoltaic materials (Mary et al., 2020).
作用機序
The mechanism of action of a thiazole compound would depend on its specific structure and the functional groups it contains. In general, these compounds can interact with various biological targets, leading to changes in cellular processes and biochemical pathways .
The pharmacokinetics of a thiazole compound, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific structure. Factors such as the compound’s solubility, stability, and permeability can influence its bioavailability and the extent to which it can reach its target sites in the body .
The action of a thiazole compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
特性
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-25-17-3-2-4-18(9-17)26-10-19(24)23-20-22-16(13-28-20)12-27-11-14-5-7-15(21)8-6-14/h2-9,13H,10-12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOXXLIPAPIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)
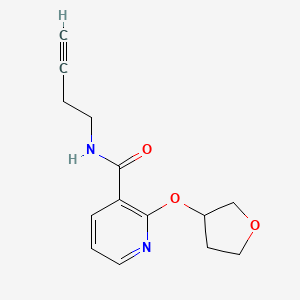
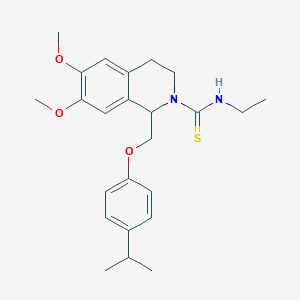

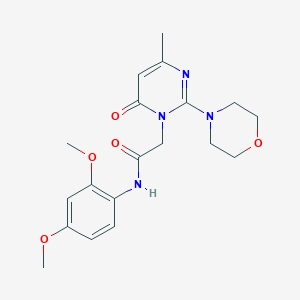
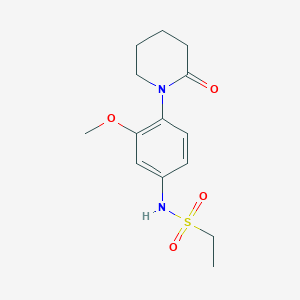
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)
![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B2492275.png)
![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

